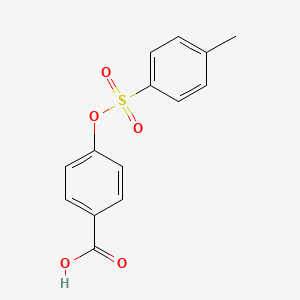
4-(Tosyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tosyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the hydroxyl group of the benzoic acid. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tosyloxy)benzoic acid typically involves the reaction of p-toluenesulfonyl chloride with 4-hydroxybenzoic acid. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran to facilitate the reaction and improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as employing water and sodium carbonate as HCl scavengers, has also been explored to make the process more eco-friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Tosyloxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, primary amines, and alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of sulfonamide, sulfonate esters, and other derivatives.
Reduction: Formation of 4-(Tosyloxy)benzyl alcohol.
Oxidation: Formation of 4-(Tosyloxy)benzoquinone.
Scientific Research Applications
4-(Tosyloxy)benzoic acid has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Tosyloxy)benzoic acid primarily involves its reactivity as an electrophile due to the presence of the tosyl group. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of sulfonamides or esters.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: The precursor to 4-(Tosyloxy)benzoic acid, lacking the tosyl group.
4-Benzyloxybenzoic acid: Similar structure but with a benzyloxy group instead of a tosyl group.
4-(Methanesulfonyloxy)benzoic acid: Contains a methanesulfonyl group instead of a tosyl group.
Uniqueness
This compound is unique due to its tosyl group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial applications.
Properties
Molecular Formula |
C14H12O5S |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyloxybenzoic acid |
InChI |
InChI=1S/C14H12O5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3,(H,15,16) |
InChI Key |
SOQWSEWRMYFXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















